Prucalopride

Description

Propriétés

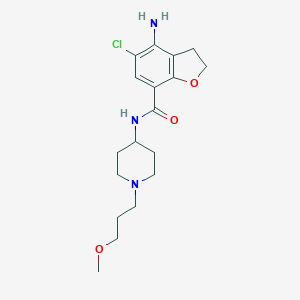

IUPAC Name |

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMNHBXQOOVQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057670 | |

| Record name | Prucalopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

179474-81-8 | |

| Record name | Prucalopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prucalopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prucalopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prucalopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUCALOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>196 ºC | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Prucalopride's Mechanism of Action on Enteric Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prucalopride is a high-affinity, highly selective serotonin (B10506) 5-HT₄ receptor agonist that primarily targets enteric neurons to enhance gastrointestinal motility. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission within the enteric nervous system (ENS). By activating 5-HT₄ receptors on presynaptic cholinergic terminals, this compound initiates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activation. This cascade facilitates the release of acetylcholine (B1216132) (ACh), which in turn stimulates muscarinic receptors on smooth muscle cells, leading to coordinated contractions of the longitudinal muscle and relaxation of the circular muscle, thereby promoting peristalsis.[1][2] Beyond its prokinetic effects, this compound also exhibits neuroprotective properties, shielding enteric neurons from oxidative stress-induced apoptosis by inhibiting caspase-3 and caspase-9 activation.[3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding this compound's pharmacological profile.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |

| 5-HT₄ₐ | Human (recombinant) | pKi | 8.6 | [2] |

| 5-HT₄b | Human (recombinant) | pKi | 8.1 | [2] |

| Dopamine D₄ | Human | pKi | 5.63 | [2] |

| 5-HT₃ | Mouse | pKi | 5.41 | [2] |

| σ₁ | Human | pKi | 5.43 | [2] |

| 5-HT₄ Receptor Isoforms | - | Selectivity | >290-fold over other receptors | [2] |

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Type | Parameter | Value | Reference |

| Neuronal Survival (vs. H₂O₂ induced injury) | SH-SY5Y cells | % Neuronal Survival (1 nM this compound) | 73.5% ± 0.1% | [3] |

| Neuronal Survival (H₂O₂ control) | SH-SY5Y cells | % Neuronal Survival | 33.3% ± 0.1% | [3] |

| L-type Ca²⁺ Current (ICaL) Increase | Human Atrial Myocytes | % Increase (10 µM this compound) | 98% ± 15% | [5] |

| Action Potential Duration (APD₅₀) Increase | Human Atrial Myocytes | Change (10 µM this compound) | +5 ms (B15284909) (from 12 ± 2 to 17 ± 3 ms) | [5] |

Core Mechanism of Action on Enteric Neurons

This compound's primary effect on the gastrointestinal tract is mediated through its action on the enteric nervous system, the intrinsic nervous system of the gut.

Selective 5-HT₄ Receptor Agonism

This compound is a benzofuran (B130515) derivative that acts as a selective agonist at 5-HT₄ receptors.[2] These receptors are G-protein coupled receptors (GPCRs) widely expressed on enteric neurons, particularly cholinergic neurons within the myenteric and submucosal plexuses.[2][6] this compound exhibits high affinity for 5-HT₄ receptor isoforms, which is crucial for its potent prokinetic activity.[2]

Gs-Protein Coupled Signaling Cascade

Upon binding to the 5-HT₄ receptor on the presynaptic membrane of a cholinergic enteric neuron, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration is a key step in the downstream signaling pathway.

PKA-Mediated Facilitation of Acetylcholine Release

The elevated levels of cAMP activate Protein Kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins. In the context of neurotransmission, PKA is thought to phosphorylate proteins associated with the synaptic vesicle release machinery. While the exact targets in enteric neurons are still under investigation, potential substrates include components of the SNARE complex (like SNAP-25) and other regulatory proteins (such as Synapsin-1 and RIM1), which are involved in the docking, priming, and fusion of synaptic vesicles with the presynaptic membrane. This phosphorylation enhances the efficiency of acetylcholine release from the presynaptic terminal in response to an action potential.[7]

Neuroprotective Effects

Beyond its role in motility, this compound demonstrates significant neuroprotective effects on enteric neurons.[3] In experimental models of oxidative stress, this compound has been shown to protect neurons from apoptosis.[3][4] This neuroprotection is mediated, at least in part, by the inhibition of the apoptotic cascade, specifically through the reduction of caspase-3 and caspase-9 activation.[3] This suggests that 5-HT₄ receptor activation can trigger pro-survival pathways in enteric neurons.

Experimental Protocols

Assessment of Neuroprotective Effects using Sulforhodamine B (SRB) Assay

This protocol is adapted from studies evaluating the neuroprotective effects of this compound on neuronal cell lines.[3][4]

-

Objective: To quantify the viability of neuronal cells after exposure to an oxidative stressor in the presence or absence of this compound.

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Cells are allowed to adhere for 24 hours.

-

Treatment:

-

A stock solution of this compound is prepared and diluted to the desired final concentrations (e.g., 1 nM).

-

Cells are pre-treated with this compound for a specified duration (e.g., 30 minutes).

-

An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the wells at a final concentration known to induce apoptosis (e.g., 200 µM).

-

Control wells include untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

-

For specificity, a 5-HT₄ antagonist (e.g., GR113808) can be added prior to this compound.

-

The plates are incubated for a defined period (e.g., 24 hours).

-

-

SRB Staining:

-

The culture medium is discarded, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates are washed five times with deionized water and air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Unbound SRB is removed by washing four times with 1% acetic acid.

-

The plates are air-dried completely.

-

-

Measurement:

-

100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

The absorbance is measured at 510-570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the total cellular protein mass, which reflects cell viability. The percentage of neuronal survival is calculated relative to the untreated control wells.

Measurement of Acetylcholine Release using Tritium (B154650) Outflow

This protocol is a generalized method for measuring neurotransmitter release from isolated intestinal preparations, which can be adapted to study the effects of this compound.

-

Objective: To quantify the release of acetylcholine from enteric neurons in response to electrical stimulation and modulation by this compound.

-

Tissue Preparation:

-

Segments of guinea pig ileum are isolated and the longitudinal muscle with the attached myenteric plexus (LMMP) is dissected.

-

The LMMP strips are mounted in an organ bath under a resting tension.

-

-

Radiolabeling:

-

The tissue is incubated with [³H]-choline in Krebs solution to allow for the uptake of the precursor and its conversion to [³H]-acetylcholine by cholinergic neurons.

-

A cholinesterase inhibitor (e.g., physostigmine) is typically included to prevent the degradation of the released acetylcholine.

-

-

Perfusion and Stimulation:

-

The preparations are superfused with Krebs solution at a constant flow rate to establish a stable baseline of tritium outflow.

-

Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

-

Electrical field stimulation (EFS) is applied to evoke neuronal depolarization and neurotransmitter release.

-

This compound, at various concentrations, is added to the superfusion medium before and during EFS to assess its modulatory effect on acetylcholine release.

-

-

Measurement:

-

The radioactivity in each collected fraction is determined by liquid scintillation counting.

-

-

Data Analysis: The release of [³H]-acetylcholine is expressed as a fractional release rate. The effect of this compound is quantified by comparing the EFS-evoked tritium outflow in the presence and absence of the drug.

Conclusion

This compound's mechanism of action on enteric neurons is a well-defined process initiated by its selective agonism at 5-HT₄ receptors. This triggers a canonical Gs-cAMP-PKA signaling pathway that culminates in the enhanced release of acetylcholine, a key excitatory neurotransmitter in the gut. This pro-cholinergic effect directly translates to the prokinetic properties of the drug, making it an effective treatment for chronic constipation.[1][2] Furthermore, the neuroprotective effects of this compound, mediated by the inhibition of apoptotic pathways, suggest a potential for this drug in a broader range of gastrointestinal disorders characterized by neuronal damage.[3] The detailed understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, provides a solid foundation for further research and the development of novel therapies targeting the enteric nervous system.

References

- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 2. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of this compound, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The facilitating effect of this compound on cholinergic neurotransmission in pig gastric circular muscle is regulated by phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Prucalopride's Affinity for 5-HT4 Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation.[1][2][3][4] Its efficacy and favorable safety profile are largely attributed to its high selectivity for the 5-HT4 receptor, minimizing off-target effects that plagued earlier, non-selective 5-HT4 agonists.[1][2][3][5] This technical guide provides an in-depth analysis of this compound's selectivity for 5-HT4 receptor subtypes, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates high affinity for multiple 5-HT4 receptor splice variants. The following tables summarize its binding affinity (pKi), potency (pEC50), and intrinsic activity at various human 5-HT4 receptor isoforms, as well as its selectivity over other receptor types.

Table 1: this compound Affinity and Activity at Human 5-HT4 Receptor Splice Variants

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |

| 5-HT4a | 8.6 | 7.2 | 0.82 (partial agonist) |

| 5-HT4b | 8.1 | 7.3 | 0.86 (partial agonist) |

| 5-HT4g | 7.4 | 8.0 | Full agonist |

| 5-HT4i | 7.8 | 7.2 | 0.78 (partial agonist) |

Data compiled from a study by Beke et al. (2005).[6]

Table 2: this compound Selectivity Profile Against Other Receptors

| Receptor/Channel | Binding Affinity (pKi) | Fold Selectivity for 5-HT4a |

| Dopamine D4 (human) | 5.63 | >290-fold |

| 5-HT3 (mouse) | 5.41 | >290-fold |

| σ1 (human) | 5.43 | >290-fold |

| hERG channel | Low affinity (no significant inhibition at therapeutic concentrations) | - |

Selectivity data is based on a comparison with the pKi value for the 5-HT4a receptor isoform.[7]

Signaling Pathway and Experimental Workflow

To understand the functional consequences of this compound's receptor engagement, it is crucial to visualize the downstream signaling cascade and the experimental procedures used to quantify its activity.

5-HT4 Receptor Signaling Cascade

Activation of the 5-HT4 receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade, primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor stimulation, such as enhanced acetylcholine (B1216132) release from enteric neurons, promoting gastrointestinal motility.[1]

References

- 1. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Role of this compound, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. astrahealthcareltd.com [astrahealthcareltd.com]

- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Prucalopride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of prucalopride, a selective, high-affinity 5-HT4 receptor agonist. The information presented herein is curated from a variety of preclinical studies conducted in key animal models, offering valuable insights for researchers and professionals involved in drug development and gastrointestinal pharmacology.

Executive Summary

This compound is a prokinetic agent that enhances gastrointestinal motility. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental to predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters in rats, and discusses available data for dogs and rabbits. It also details the experimental methodologies employed in these studies and visualizes the underlying signaling pathway and experimental workflows.

Pharmacokinetic Data in Preclinical Species

The following tables summarize the available quantitative pharmacokinetic data for this compound in various preclinical models. A notable data gap exists for comprehensive pharmacokinetic parameters in dogs and rabbits, despite qualitative evidence suggesting high bioavailability in dogs.

Table 1: Oral Pharmacokinetics of this compound in Male Sprague-Dawley Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| 1.0 | 21.71 ± 4.28 | 1.0 | 59.30 ± 9.43 | 18.21 ± 0.69 | Data Not Available |

| Data from a study determining this compound in rat plasma and tissues by UPLC-MS/MS.[1] |

Table 2: Oral and Intravenous Pharmacokinetics of this compound in Dogs

| Route of Administration | Dose | Cmax | Tmax | AUC | t½ | Bioavailability (%) |

| Oral | Various | Data Not Available | Data Not Available | Data Not Available | Data Not Available | High (inferred)[2][3] |

| Intravenous | Various | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Qualitative data suggests high bioavailability as oral and intravenous doses were found to be equipotent in stimulating giant migrating contractions.[3][4] |

Table 3: Oral and Intravenous Pharmacokinetics of this compound in Rabbits

| Route of Administration | Dose | Cmax | Tmax | AUC | t½ | Bioavailability (%) |

| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Specific pharmacokinetic data for this compound in rabbits is not readily available in the public domain. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used.

-

Dogs: Beagle dogs are a frequently used non-rodent species.[5]

-

Rabbits: New Zealand White rabbits have been used in pharmacodynamic studies of this compound.[6]

Drug Administration

-

Oral Administration (Rats): this compound is typically administered via oral gavage. The drug is often dissolved in a suitable vehicle, such as sterile water.

-

Oral Administration (Dogs): Oral administration in dogs can be achieved through gelatin capsules or by oral gavage.[5]

-

Intravenous Administration: For bioavailability studies, this compound is administered intravenously, typically into a major vein such as the jugular or cephalic vein. The solution is administered as a bolus or a short infusion.

Blood Sample Collection

-

Rats: Blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or via cardiac puncture under anesthesia for terminal samples.

-

Dogs: Blood samples are typically collected from the jugular or cephalic vein.[7] For serial sampling, an indwelling catheter may be placed.

-

Rabbits: The marginal ear vein is a common site for blood collection in rabbits. For frequent sampling, an indwelling catheter can be utilized.

A typical blood sampling schedule for a pharmacokinetic study would involve collections at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]

Plasma Preparation and Storage

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

The tubes are then centrifuged to separate the plasma.

-

The resulting plasma supernatant is carefully transferred to clean tubes.

-

Plasma samples are stored frozen at -20°C or -80°C until analysis to ensure stability of the analyte.[8]

Bioanalytical Method for this compound Quantification

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying this compound in plasma samples.[1]

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

-

Chromatography: The supernatant is then injected into the UHPLC system. Separation is achieved on a C18 analytical column using a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for this compound are monitored for quantification.

Visualizations: Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: 5-HT4 Receptor Signaling

This compound exerts its prokinetic effects by acting as a selective agonist at 5-HT4 receptors located on enteric neurons. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to enhanced gastrointestinal motility.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Conclusion

This technical guide provides a summary of the available preclinical pharmacokinetic data for this compound, with a focus on rats, dogs, and rabbits. While quantitative data for rats is available, there is a clear need for more detailed pharmacokinetic studies in dogs and rabbits to provide a more complete preclinical profile and to confirm the high bioavailability suggested by pharmacodynamic data. The detailed experimental protocols and workflow diagrams presented here offer a practical guide for researchers designing and conducting future preclinical evaluations of this compound and other 5-HT4 receptor agonists.

References

- 1. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of this compound in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Gastrointestinal Motility Disorders of Dogs and Cats - WSAVA2005 - VIN [vin.com]

- 4. Effects of the enterokinetic this compound (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Off-target effects of Prucalopride at high concentrations

An In-depth Technical Guide to the Off-Target Effects of Prucalopride at High Concentrations

Introduction

This compound is a high-affinity, selective serotonin (B10506) type 4 (5-HT₄) receptor agonist developed for the treatment of chronic idiopathic constipation (CIC).[1][2] Its therapeutic action is primarily mediated by the activation of 5-HT₄ receptors in the gastrointestinal tract, which enhances colonic peristalsis and increases bowel motility.[3] Unlike previous generations of 5-HT₄ agonists, such as cisapride (B12094) and tegaserod, this compound was designed for high selectivity to minimize the potential for off-target effects, particularly adverse cardiovascular events that led to the withdrawal of earlier drugs.[4][5]

This technical guide provides a comprehensive overview of the off-target pharmacology of this compound, focusing on its effects at supratherapeutic or high concentrations. It consolidates quantitative data on receptor binding and functional inhibition, details the experimental protocols used for these assessments, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Off-Target Binding Profile

While this compound is highly selective, in vitro studies have demonstrated weak interactions with other receptors and channels at concentrations significantly exceeding those achieved in clinical practice. The binding affinity of this compound for its primary target, the 5-HT₄ receptor, is at least 150-fold higher than for any other receptor studied.[3][6][7]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ) of this compound for its target 5-HT₄ receptors and various off-target sites identified at high concentrations.

| Receptor/Site | Species | Binding Affinity (Kᵢ) | Fold Selectivity vs. 5-HT₄ₐ | Reference(s) |

| Primary Target | ||||

| 5-HT₄ₐ | Human | 2.5 nM | 1x | [7] |

| 5-HT₄ₑ | Human | 8.0 nM | 3.2x | [7][8] |

| Off-Target Sites | ||||

| Dopamine (B1211576) D₄ | Human | 1.6 - 2.4 µM | ~640x - 960x | [7] |

| 5-HT₂ₑ | Human | 2.2 µM | ~880x | [7] |

| 5-HT₃ | Mouse | 3.5 - 3.8 µM | ~1400x - 1520x | [7] |

| Dopamine D₂ | Rat | Antagonism observed at doses >5 mg/kg in vivo | N/A | [9] |

Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Figure 1: this compound Receptor Selectivity.

Pharmacological Effects at Supratherapeutic Concentrations

At high concentrations, this compound's interaction with off-target sites can lead to measurable pharmacological effects, primarily related to the cardiovascular system (hERG channel) and dopaminergic pathways.

Cardiovascular Effects: hERG Potassium Channel Interaction

Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern for many drugs, as inhibition can prolong the QT interval and increase the risk of life-threatening arrhythmias.[10][11] Extensive nonclinical and clinical studies have demonstrated that this compound has a very low affinity for the hERG channel.

| Compound | IC₅₀ for hERG Inhibition | Therapeutic Cₘₐₓ | Safety Margin (IC₅₀ / Cₘₐₓ) | Reference(s) |

| This compound | 4.1 - 22 µM | ~20 nM | >200x - 1100x | [3][6][11][12] |

| Cisapride | 0.24 µM | ~26 nM | <10x | [12][13] |

IC₅₀: Half-maximal inhibitory concentration. Cₘₐₓ: Maximum plasma concentration at therapeutic doses.

This compound inhibits the hERG channel in a concentration-dependent manner, but only at levels that are orders of magnitude higher than therapeutic plasma concentrations.[6][11] In a thorough QT study in healthy volunteers, this compound at both therapeutic (2 mg) and supratherapeutic (10 mg) doses did not induce any clinically significant effects on cardiac repolarization or QT interval prolongation.[13]

Dopamine D₂ Receptor Antagonism

In non-clinical studies, specifically in rats, very high doses of this compound (>5 mg/kg) were found to induce hyperprolactinemia.[9] This effect is attributed to an antagonistic action at the dopamine D₂ receptor, as D₂ receptor activation normally inhibits prolactin release from the pituitary gland.[9][14] This effect is not considered clinically relevant for humans at the recommended therapeutic dose of 2 mg daily.

Figure 2: Dopamine D₂ Receptor Signaling.

Experimental Protocols

The characterization of this compound's off-target effects relies on established in vitro pharmacological assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for various receptors (e.g., 5-HT subtypes, dopamine receptors).

-

Methodology:

-

Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines or specific tissues.

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is incubated with the membrane preparation.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). This compound competes with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

hERG Channel Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold-standard method for assessing a drug's potential to inhibit the hERG potassium channel.[11]

-

Objective: To measure the effect of this compound on the electrical current flowing through hERG channels.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the hERG channel.[11]

-

Cell Preparation: A single transfected cell is isolated for recording.

-

Patch-Clamp: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is controlled (clamped) by the patch-clamp amplifier. A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to open and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.

-

Drug Application: After obtaining a stable baseline recording, this compound is applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition: The hERG current is recorded before, during, and after drug application. The percentage of current inhibition at each concentration is calculated.

-

Analysis: A concentration-response curve is plotted to determine the IC₅₀ value for hERG channel block.

-

Figure 3: hERG Channel Assay Workflow.

Conclusion

This compound demonstrates a high degree of selectivity for the 5-HT₄ receptor, which underpins its favorable safety profile compared to earlier, non-selective prokinetic agents.[4][15] While in vitro and non-clinical studies have identified interactions with off-target sites such as the hERG channel and dopamine D₂ receptors, these effects only occur at concentrations that are several hundred to over a thousand times higher than the maximum therapeutic plasma levels observed in humans.[6] The comprehensive cardiovascular safety data from non-clinical studies, dedicated clinical QT trials, and large-scale observational studies have not raised concerns regarding the impact of this compound treatment on cardiovascular parameters at approved doses.[5][16] Therefore, the potential for clinically relevant off-target effects of this compound at its recommended therapeutic dose is considered to be low.

References

- 1. Clinical Efficacy and Safety Profile of this compound in Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Bowel Function and Colonic Transit Time in Patients With Chronic Constipation: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review of the Cardiovascular Safety of this compound in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]

- 7. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. docetp.mpa.se [docetp.mpa.se]

- 10. Efficacy and Safety of this compound in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of the novel gastrointestinal prokinetic this compound on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of the cardiac safety of this compound in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

- 15. An update on this compound in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nonclinical Cardiovascular Studies of this compound, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Prucalopride and the Gut Microbiome: A Technical Guide for Researchers

Executive Summary

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is an established prokinetic agent for the treatment of chronic idiopathic constipation. Its mechanism of action centers on the stimulation of colonic peristalsis, leading to improved bowel function. While the clinical efficacy and safety of this compound are well-documented, its impact on the complex ecosystem of the gut microbiome is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gut microbiome, targeted at researchers, scientists, and drug development professionals. The available data, primarily from preclinical models, suggests a potential for this compound to modulate the composition of the gut microbiota. This document summarizes the existing quantitative data, details relevant experimental protocols, and outlines the key signaling pathways involved. It also provides a roadmap for future research to elucidate the intricate interplay between this compound and the gut microbiome in a clinical context.

Introduction

The human gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and even neurotransmission. Alterations in the gut microbial composition, termed dysbiosis, have been implicated in a range of gastrointestinal and systemic disorders. This compound, by altering the gut environment through its prokinetic effects, may indirectly influence the microbial landscape. Understanding this interaction is crucial for a holistic comprehension of the drug's therapeutic effects and for identifying potential biomarkers for treatment response.

This compound's Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons.[1][2][3][4] This interaction triggers a signaling cascade that ultimately enhances colonic motility.

References

The Journey of a Prokinetic Agent: A Technical Guide to the Discovery and Synthesis of Prucalopride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride, marketed under brand names such as Resolor and Motegrity, is a significant advancement in the management of chronic idiopathic constipation (CIC). It functions as a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, a mechanism that distinguishes it from previous prokinetic agents and contributes to its favorable safety profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of this compound and its analogs, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Development

This compound, a dihydro-benzofuran-carboxamide derivative, was developed to address the need for a gastrointestinal prokinetic agent with high selectivity for the 5-HT₄ receptor. Earlier 5-HT₄ receptor agonists, such as cisapride (B12094) and tegaserod, were withdrawn or restricted due to off-target effects, particularly cardiovascular risks associated with interactions with other receptors and channels. This compound's development focused on achieving high selectivity to minimize such adverse effects. It was approved for medical use in the European Union in 2009 and in the United States in 2018.

Mechanism of Action: 5-HT₄ Receptor Signaling

This compound exerts its prokinetic effects by selectively binding to and activating 5-HT₄ receptors located on enteric neurons. This activation stimulates peristalsis and colonic mass movements, thereby normalizing bowel function. The signaling pathway initiated by 5-HT₄ receptor activation is primarily mediated by the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to play a crucial role in the downstream effects on neuronal excitability and neurotransmitter release.

Methodological & Application

Application Note: Quantification of Prucalopride in Human Plasma using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed protocol for the quantification of prucalopride in human plasma. The primary method detailed is a highly sensitive and robust Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS), which is ideal for pharmacokinetic studies due to its low limit of quantification.[1][2][3] Additionally, alternative HPLC-UV methods are summarized for comparison.

Introduction

This compound is a selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist that promotes gut motility and is used to treat chronic constipation.[4][5] Accurate measurement of this compound concentrations in plasma is essential for conducting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][6] This note describes validated bioanalytical methods for its quantification.

Data Presentation: Comparison of Analytical Methods

Several methods have been established for this compound quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity, while HPLC with Ultraviolet (UV) detection provides a more accessible alternative. The key parameters of various published methods are summarized below.

| Parameter | Method 1: UHPLC-MS/MS[1][2][3] | Method 2: LC-MS/MS[7] | Method 3: HPLC-UV[6][8] |

| Column | Waters ACQUITY HSS C18 (2.1x50 mm, 1.8µm) | Kromasil C18 | BDS Hypersil C8 (250x4.6 mm, 5µ) |

| Mobile Phase | Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient) | Methanol (B129727) / 5mM Ammonium Formate with 0.1% Formic Acid (80:20) | Methanol / 0.1% Formic Acid (80:20) |

| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Internal Standard | Carbamazepine (B1668303) | This compound-13CD3 | Not specified |

| Detection | ESI+ MRM (m/z 367.99→195.89) | ESI+ MRM (m/z 368.0→196.0) | UV at 276 nm |

| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 12 ng/mL | 50 - 500 ng/mL |

| LLOQ | 0.1 ng/mL | 0.05 ng/mL | 50 ng/mL |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

| Recovery | ~90-110% | ~90% | Not specified |

Experimental Protocol: UHPLC-MS/MS Method

This section details the protocol for the highly sensitive UHPLC-MS/MS method (Method 1) for quantifying this compound in plasma.[1][2]

Materials and Reagents

-

This compound reference standard

-

Carbamazepine (Internal Standard, IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (reagent grade)

-

Human plasma with anticoagulant (e.g., heparin)

-

Deionized water

Instrumentation

-

UHPLC system (e.g., Waters ACQUITY)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD).[1][2][3]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and carbamazepine (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve (e.g., concentrations ranging from 1 to 1000 ng/mL).

-

IS Working Solution: Dilute the carbamazepine stock solution with methanol to a final concentration of 50 ng/mL.

-

Calibration Standards and QC Samples: Prepare calibration standards (e.g., 0.1, 0.2, 5, 10, 50, 100 ng/mL) and QC samples (low, mid, high concentrations) by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL Carbamazepine) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

UHPLC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC HSS C18 (2.1mm x 50mm, 1.8µm).[1][2][3]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: A suitable gradient should be optimized to ensure separation from matrix components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer:

Data Analysis

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression model.

-

Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

-

Linearity: The method demonstrates excellent linearity within the range of 0.1-100 ng/mL, with a correlation coefficient (r) > 0.99.[1][2]

-

Precision and Accuracy: Intra- and inter-day precision values are typically ≤7.8%, with accuracies ranging from -3.0% to 8.5%.[1][2]

-

Recovery: Extraction recovery for this compound is consistently between 90.0% and 110.0%.[1][2]

-

Matrix Effect: The method shows acceptable and minimal matrix effects.[1][2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for this compound quantification in plasma.

Caption: Workflow for this compound Quantification in Plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a sensitive UHPLC-MS/MS method for quantitation of this compound in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution study of this compound in rats by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 6. jchr.org [jchr.org]

- 7. Development and Validation of a Bioanalytical Method for Estimation of this compound in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry | Vemuluri | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 8. jchr.org [jchr.org]

Application Notes and Protocols for Developing a Stable Cell Line Expressing 5-HT4 Receptors for Prucalopride Screening

Introduction

The serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR), is a key target in drug discovery for gastrointestinal motility disorders. Prucalopride, a high-affinity, selective 5-HT4 receptor agonist, is an approved treatment for chronic idiopathic constipation.[1][2] Its mechanism of action involves stimulating the 5-HT4 receptors in the gastrointestinal tract, which enhances peristalsis.[1][3] To facilitate the screening and development of novel 5-HT4 receptor agonists like this compound, a robust and reliable cell-based assay system is essential. This document provides detailed protocols for the development of a stable cell line expressing the human 5-HT4 receptor and its subsequent use in functional screening assays.

The generation of a stable cell line, which has integrated the 5-HT4 receptor gene into its genome, ensures consistent and reproducible receptor expression over multiple passages.[4][5] This is a significant advantage over transient transfection methods for large-scale screening campaigns.[5] This application note details the necessary steps from vector selection and transfection to clonal selection and functional characterization of the stable cell line. The primary host cell lines discussed are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, both of which are widely used for their high transfection efficiency and robust growth characteristics.[6][7]

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor primarily signals through the Gαs protein pathway. Upon agonist binding, such as this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response. Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4]

References

- 1. biocompare.com [biocompare.com]

- 2. Role of this compound, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16959 [pdspdb.unc.edu]

- 4. benchchem.com [benchchem.com]

- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. stemcell.com [stemcell.com]

- 8. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Prucalopride in Rodent Models of Constipation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prucalopride is a selective, high-affinity serotonin (B10506) 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2] It is an effective prokinetic agent for the treatment of chronic idiopathic constipation.[1] These application notes provide detailed protocols for in vivo experimental designs to test the efficacy of this compound in rodent models of constipation, a critical step in preclinical drug development.

Mechanism of Action: 5-HT4 Receptor Signaling

This compound selectively binds to and stimulates 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal tract.[3] This activation promotes the release of acetylcholine, which in turn stimulates smooth muscle contractions (peristalsis) and suppresses the resistance to propulsion by relaxing circular smooth muscles.[2][3] This coordinated action accelerates gastrointestinal transit and facilitates bowel movements.

Experimental Protocols

Loperamide-Induced Constipation Model in Mice or Rats

Loperamide (B1203769), a peripherally acting µ-opioid receptor agonist, is commonly used to induce constipation in rodents by inhibiting intestinal motility and fluid secretion.[4][5][6]

Materials:

-

This compound

-

Loperamide hydrochloride

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for Loperamide (e.g., 0.9% saline)

-

Rodents (e.g., Sprague-Dawley rats or ICR mice)

-

Oral gavage needles

-

Subcutaneous injection needles and syringes

-

Metabolic cages

Protocol:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Induction of Constipation:

-

Grouping and Treatment:

-

Divide the animals into the following groups (n=6-10 per group):

-

Normal Control: Receive vehicle for both loperamide and this compound.

-

Model Control (Constipated): Receive loperamide and the vehicle for this compound.

-

This compound Treatment Group(s): Receive loperamide and various doses of this compound (e.g., 1, 2, 5 mg/kg).

-

Positive Control (Optional): Receive loperamide and a standard laxative (e.g., cisapride).

-

-

-

Drug Administration:

-

Administer this compound or its vehicle orally via gavage.

-

The timing of this compound administration can be either prophylactic (before loperamide) or therapeutic (after constipation is established).

-

-

Efficacy Assessment:

-

Conduct efficacy assessments as detailed in the subsequent protocols.

-

Gastrointestinal Transit Time (Charcoal Meal Assay)

This assay measures the rate of transit of a non-absorbable marker through the gastrointestinal tract.[7]

Protocol:

-

Fasting: Fast the animals for a specified period (e.g., 6-12 hours) with free access to water before the assay.[4]

-

Drug Administration: Administer the final dose of this compound or vehicle 30-60 minutes before the charcoal meal.

-

Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally to each animal.

-

Euthanasia and Measurement:

-

After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

-

Carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

-

Calculation:

-

Gastrointestinal Transit Rate (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.

-

Fecal Pellet Output

This method quantifies the number and weight of fecal pellets excreted over a specific period.

Protocol:

-

Housing: Place individual animals in metabolic cages to allow for the collection of fecal pellets.[4]

-

Collection Period: After drug administration, collect all fecal pellets excreted by each animal over a defined period (e.g., 6-24 hours).[4]

-

Measurements:

-

Fecal Number: Count the total number of pellets.

-

Fecal Wet Weight: Weigh the collected pellets.

-

Fecal Dry Weight (Optional): Dry the pellets in an oven and re-weigh to determine water content.

-

Colonic Transit Time (Bead Expulsion Test)

This assay measures the time taken for a solid object to be expelled from the distal colon.

Protocol:

-

Bead Insertion: Gently insert a small glass bead (e.g., 3 mm diameter) into the distal colon of the mouse, approximately 2 cm from the anus.

-

Observation: Place the animal in a clean cage and observe for the expulsion of the bead.

-

Time Recording: Record the time taken for the bead to be expelled. A cut-off time (e.g., 30-60 minutes) should be set.[8]

Data Presentation

The following tables summarize representative quantitative data from studies evaluating this compound's efficacy.

Table 1: Effect of this compound on Gastrointestinal Propulsion Rate in Fasted Rats [7][9][10]

| Treatment Group | Dose (mg/kg, i.v.) | 2 hours after injection (%) | 4 hours after injection (%) |

| Control (Saline) | - | 70.5 ± 9.2 | 86.8 ± 2.6 |

| This compound | 1 | 83.2 ± 5.5 | 91.2 ± 2.2 |

| This compound | 2 | 81.7 ± 8.5 | 91.3 ± 3.9 |

| Cisapride | 1 | 75.4 ± 5.9 | 88.6 ± 3.5 |

*Data are presented as mean ± SD. *P < 0.01 compared to the control group.

Table 2: Effect of this compound on Colonic Transit Time in a Diabetic Rat Model [11][12]

| Treatment Group | Dose (µg/kg) | Colonic Transit Time (minutes) |

| Control | - | 125.3 ± 15.2 |

| Diabetic Model (DM) | - | 210.5 ± 20.8 |

| DM + this compound | 5 | 185.7 ± 18.5 |

| DM + this compound | 10 | 140.1 ± 16.3* |

*Data are presented as mean ± SD. *P < 0.05 compared to the DM group.

These protocols provide a robust framework for the in vivo evaluation of this compound's efficacy in rodent models of constipation. The loperamide-induced constipation model, coupled with assessments of gastrointestinal transit, fecal output, and colonic transit time, allows for a comprehensive preclinical characterization of this compound's prokinetic effects. The provided data tables and signaling pathway diagram offer a clear summary of the expected outcomes and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for drug development programs.

References

- 1. astrahealthcareltd.com [astrahealthcareltd.com]

- 2. droracle.ai [droracle.ai]

- 3. Role of this compound, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Effect of enterokinetic this compound on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of enterokinetic this compound on intestinal motility in fast rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound might improve intestinal motility by promoting the r...: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols for Prucalopride Affinity Studies Using Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor due to their robustness and sensitivity.[3] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity (Ki) of this compound for the human 5-HT₄ receptor.

5-HT₄ Receptor Signaling Pathway

Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, there is evidence for a G-protein independent signaling pathway where the 5-HT₄ receptor can directly activate Src tyrosine kinase, leading to the activation of the ERK pathway.

Data Presentation: this compound Binding Affinity

The following tables summarize the binding affinity (Ki) of this compound for the human 5-HT₄ receptor and its selectivity over other serotonin and dopaminergic receptors.

Table 1: this compound Affinity for Human 5-HT₄ Receptor Isoforms

| Receptor Isoform | Ki (nM) | pKi | Reference(s) |

| 5-HT₄ₐ | 2.5 | 8.60 | [2][4] |

| 5-HT₄♭ | 8.0 | 8.10 | [2][4] |

Table 2: Selectivity Profile of this compound

| Receptor | Species | Ki (nM) | Fold Selectivity vs. 5-HT₄ₐ | Reference(s) |

| 5-HT₃ | Mouse | 3,500 - 3,800 | ~1400 - 1520 | [4] |

| 5-HT₂ₒ | Human | 2,200 | 880 | [4] |

| D₄ | Human | 1,600 - 2,400 | ~640 - 960 | [4] |

| Other 5-HT Receptors | - | >10,000 | >4000 | [2] |

Experimental Protocols

Preparation of Cell Membranes Expressing 5-HT₄ Receptors

This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

Materials:

-

Cell pellet from cultured cells expressing 5-HT₄ receptors.

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

-

Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[5]

-

Dounce homogenizer or sonicator.

-

High-speed refrigerated centrifuge.

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[6]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[7][8]

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in Storage Buffer.[5]

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.[6][8]

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for the 5-HT₄ receptor using the radiolabeled antagonist [³H]-GR113808.[9]

Materials:

-

5-HT₄ receptor-expressing cell membranes.

-

Radioligand: [³H]-GR113808.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7][8]

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Experimental Workflow Diagram

References

- 1. Radiosynthesis and preclinical evaluation of [11C]this compound as a potential agonist PET ligand for the 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Tissue distribution and abuse potential of this compound: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Scintigraphic Measurement of Colonic Transit Following Prucalopride Administration

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the methodology and application of scintigraphy for measuring colonic transit time, specifically in the context of evaluating the pharmacodynamic effects of Prucalopride.

Introduction

Scintigraphy is a validated, non-invasive nuclear medicine technique used to quantitatively assess gastrointestinal transit.[1] It is considered a gold standard for measuring colonic transit due to its physiological nature, allowing the tracking of intraluminal contents.[2] This method is particularly valuable in the evaluation of prokinetic agents such as this compound, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist.[3][4] this compound enhances colonic motility by stimulating 5-HT4 receptors in the gastrointestinal tract, which in turn promotes the release of acetylcholine (B1216132) and increases colonic peristalsis.[5] These application notes provide detailed protocols for performing scintigraphic colonic transit studies to assess the efficacy of this compound in accelerating colonic transit.

This compound's Mechanism of Action

This compound is a gastrointestinal prokinetic agent that selectively targets and activates 5-HT4 receptors.[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The subsequent signaling cascade results in enhanced acetylcholine release from enteric neurons.[5] Acetylcholine acts on muscarinic receptors on smooth muscle cells, promoting high-amplitude propagating contractions in the colon, which accelerates transit and facilitates bowel movements.[5]

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reproducible results.

-

Medication Washout: Discontinue all medications that may affect gastrointestinal motility for 48-72 hours prior to and during the study. This includes opioids, anticholinergics, and other prokinetic agents, unless the study aims to evaluate their effects.[6] Laxatives should also be withheld.[6]

-

Diet: Patients should consume a normal diet for two days preceding the test and throughout the 4-day imaging period.[6]

-

Fasting: An overnight fast of at least 8 hours is required before the administration of the radiopharmaceutical.[6]

-

Contraindications: Exclude patients with anatomical or structural causes for abnormal transit, such as tumors or strictures, through appropriate imaging or endoscopy.[2]

Radiopharmaceutical Preparation and Administration

The choice of radiopharmaceutical is critical for long-duration imaging.

-

Radiopharmaceutical: 111In-diethylenetriaminepentaacetic acid (111In-DTPA) is commonly used due to its non-absorbable nature and a half-life of 2.8 days, which is suitable for multi-day imaging.[2] 67Ga-citrate (half-life of 3.2 days) is a viable and often more cost-effective alternative.[2][7]

-

Administration Method 1 (Liquid/Solid Meal):

-

Administration Method 2 (Delayed-Release Capsule):

-

Prepare a delayed-release capsule containing 111In-labeled activated charcoal particles.[8][9]

-

The capsule is coated with a pH-sensitive methacrylate (B99206) resin, designed to dissolve in the alkaline environment of the terminal ileum.[2][8]

-

The patient ingests the capsule with a glass of water.

-

Scintigraphic Imaging

-

Imaging Schedule: Acquire anterior and posterior abdominal images at 24, 48, and 72 hours post-ingestion.[2][6] Additional earlier imaging points (e.g., 4 and 8 hours) can provide more detailed information on proximal colonic transit.[3][4]

-

Image Acquisition:

-

Use a large field-of-view gamma camera.

-

Place a 57Co marker on the iliac crest for consistent image alignment.[6]

-

Acquire images for a sufficient duration (e.g., 4 minutes per frame) to obtain adequate counts.[6]

-

The patient's position (supine or standing) should be consistent across all imaging sessions.[6]

-

Data Analysis: Geometric Center (GC)

The geometric center is a quantitative measure of the progression of the radiotracer through the colon.[2][6]

-

Region of Interest (ROI) Definition: The colon is divided into several anatomical regions. A common method uses seven regions:

-

Count Measurement:

-

GC Calculation: The geometric center is calculated using the following formula: GC(t) = Σ (Fraction of total counts in region * i) / Total colonic counts Where 'i' is the numerical value of the colonic region.[8][10]

Data Presentation

Quantitative data from studies evaluating this compound's effect on colonic transit should be summarized for clear comparison.

Table 1: Effect of this compound on Colonic Transit Time (CTT) in Patients with Chronic Constipation

| Treatment Group | Number of Patients (n) | Mean Change in CTT (hours) | 95% Confidence Interval |

| Placebo | 112 | +0.5 | -4.5 to 5.5 |

| This compound 2 mg | 98 | -12.0 | -18.9 to -5.1 |

| This compound 4 mg | 70 | -13.9 | -20.5 to -7.4 |

Data derived from an integrated analysis of three randomized, placebo-controlled trials. CTT was measured using radio-opaque markers.[11][12]

Table 2: Effect of this compound on Colonic Geometric Center (GC) in Healthy Volunteers

| Treatment Group | GC at 4 hours | GC at 8 hours | GC at 24 hours | GC at 48 hours |

| Placebo | ~1.3 | ~1.8 | ~3.0 | ~4.5 |

| This compound 0.5 mg | ~1.8 | ~2.5 | ~4.0 | ~5.5 |

| This compound 1.0 mg | ~1.5 | ~2.2 | ~3.8 | ~5.2 |

| This compound 2.0 mg | ~1.9 | ~2.8 | ~4.2 | ~5.8 |

| This compound 4.0 mg | ~1.7 | ~2.4 | ~4.1 | ~5.6* |

*p<0.05 vs. placebo. Values are approximate, based on graphical data from the referenced study.[3][4]

Interpretation of Results

-

Accelerated Transit: An increase in the geometric center value at each time point compared to baseline or placebo indicates accelerated colonic transit.[3] this compound has been shown to significantly accelerate overall colonic transit at 4, 8, 24, and 48 hours.[3][4]

-

Regional Effects: this compound appears to stimulate proximal colonic emptying, which contributes to the overall acceleration of colonic transit.[3][4]

-

Clinical Correlation: A reduction in colonic transit time is associated with an improvement in symptoms of chronic constipation, such as bloating and straining.[11]

Conclusion

Scintigraphic measurement of colonic transit is a robust and quantitative method for assessing the pharmacodynamic effects of this compound. The detailed protocols and data analysis techniques outlined in these notes provide a standardized approach for researchers and drug development professionals. The use of the geometric center allows for a sensitive evaluation of changes in colonic motility, demonstrating this compound's efficacy in accelerating colonic transit in both healthy individuals and patients with chronic constipation.

References

- 1. Colonic Transit Study | Nuclear Medicine | Mandurah | Bunbury [apexradiology.com.au]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, this compound, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. brieflands.com [brieflands.com]

- 8. Use of geometric center and parametric images in scintigraphic colonic transit studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple method for preparing radioactive capsules in colon transit study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application of Prucalopride in Organoid Models of Intestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prucalopride, a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is a potent prokinetic agent clinically effective in the treatment of chronic idiopathic constipation.[1][2] Its mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine (B1216132) release and subsequent stimulation of peristalsis and colonic motility.[3][4][5] Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model to study gut physiology and disease, including motility.[6][7] The application of this compound in intestinal organoid models, particularly those co-cultured with enteric neurons or "gut contractile organoids" containing smooth muscle cells and interstitial cells of Cajal, offers a novel platform to investigate its precise effects on the cellular and functional aspects of intestinal contractility.[8][9][10]

These advanced organoid models recapitulate key elements of the gut's neuromuscular machinery, providing a unique opportunity to dissect the signaling pathways modulated by this compound in a human-relevant context. By utilizing techniques such as video microscopy for contraction analysis and calcium imaging, researchers can quantify the effects of this compound on organoid motility.[8][9][11] This approach allows for a detailed understanding of how 5-HT4 receptor activation translates into coordinated contractile activity, offering valuable insights for drug discovery and development in the field of gastrointestinal motility disorders. Furthermore, studies on serotonin homeostasis in intestinal organoids can provide a deeper understanding of the functional consequences of modulating this critical signaling pathway.[12][13] Recent advancements have also demonstrated the potential of this compound in promoting the regeneration of the enteric nervous system in animal models, a hypothesis that can be further explored using enteric nervous system-intestinal organoid co-culture models.[5][6]

Quantitative Data Summary